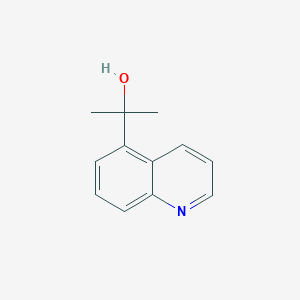

2-(Quinolin-5-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Quinolin-5-yl)propan-2-ol is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a propan-2-ol moiety at the 5-position of the quinoline ring. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of quinoline with a suitable alkylating agent under basic conditions. For example, the reaction of quinoline with 2-bromo-2-propanol in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.

Another approach involves the reduction of 2-(Quinolin-5-yl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation or reduction processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the reaction conditions and improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Quinolin-5-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The quinoline ring can be reduced to tetrahydroquinoline using hydrogenation catalysts such as palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

Oxidation: 2-(Quinolin-5-yl)propan-2-one.

Reduction: 2-(Tetrahydroquinolin-5-yl)propan-2-ol.

Substitution: 2-(Quinolin-5-yl)propan-2-chloride or 2-(Quinolin-5-yl)propan-2-bromide.

Applications De Recherche Scientifique

2-(Quinolin-5-yl)propan-2-ol has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.

Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

Chemical Synthesis: It is employed as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: The compound is used in the development of dyes, catalysts, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(Quinolin-5-yl)propan-2-ol depends on its specific application. In medicinal chemistry, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, some quinoline derivatives inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. The exact mechanism of action of this compound would depend on its specific structure and the biological target it interacts with.

Comparaison Avec Des Composés Similaires

2-(Quinolin-5-yl)propan-2-ol can be compared with other similar compounds, such as:

2-(Quinolin-4-yl)propan-2-ol: Similar structure but with the quinoline ring attached at the 4-position. This compound may exhibit different biological activities and reactivity.

2-(Quinolin-6-yl)propan-2-ol: Similar structure but with the quinoline ring attached at the 6-position. This compound may have different pharmacological properties.

2-(Quinolin-5-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol. This compound may have different solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Activité Biologique

2-(Quinolin-5-yl)propan-2-ol, commonly referred to as QP-2OH, is a synthetic organic compound characterized by a quinoline moiety linked to a propanol structure. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of QP-2OH, supported by recent research findings and case studies.

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

Melting Point: 70-74 °C

Solubility: Soluble in organic solvents (ethanol, methanol, acetone); insoluble in water.

Anti-Cancer Properties

Recent studies have highlighted the potential of QP-2OH in cancer treatment. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Human Amelanotic Melanoma (C-32)

- Breast Adenocarcinoma (MDA-MB-231)

- Lung Adenocarcinoma (A549)

In vitro studies have shown that QP-2OH exhibits an IC50 value comparable to established chemotherapeutic agents like cisplatin and doxorubicin, indicating its potential as an effective anti-cancer agent .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| C-32 | 25 | |

| MDA-MB-231 | 30 | |

| A549 | 20 |

Antimicrobial Activity

QP-2OH has also been evaluated for its antimicrobial properties. It has shown effectiveness against both gram-positive and gram-negative bacteria. Notably, it demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | 32 | |

| Enterococcus faecalis ATCC 29212 | 64 | |

| MRSA | 16 |

Neuroprotective Effects

In experimental models of Parkinson's disease, QP-2OH exhibited neuroprotective effects by reducing oxidative stress and inflammation. Studies suggest that it may enhance neuronal survival through the modulation of inflammatory pathways.

The biological activity of QP-2OH is attributed to its ability to interact with various molecular targets:

- Inhibition of Cell Proliferation: QP-2OH can induce apoptosis in cancer cells by altering the expression of key regulatory proteins such as P53 and BCL-2.

- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and function, leading to cell death.

- Neuroprotection: It reduces the production of pro-inflammatory cytokines and enhances antioxidant defenses within neuronal cells.

Study on Anticancer Activity

A study conducted on the anticancer effects of QP-2OH involved treating human melanoma cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting that QP-2OH effectively triggers programmed cell death in malignant cells .

Study on Antimicrobial Activity

In another study, QP-2OH was tested against clinical isolates of MRSA. The compound exhibited significant bactericidal activity at low concentrations, highlighting its potential as a therapeutic agent for treating resistant bacterial infections.

Toxicity and Safety

Toxicological assessments indicate that QP-2OH has low toxicity profiles, with an LD50 greater than 2000 mg/kg in mice models. This suggests that it may be safe for use in therapeutic applications; however, further studies are necessary to fully understand its safety profile in humans.

Future Directions

Despite promising findings regarding the biological activities of QP-2OH, research is still in its early stages. Future studies should focus on:

- Improving Solubility: Enhancing the solubility of QP-2OH could improve its bioavailability and therapeutic efficacy.

- Exploring Derivatives: Investigating analogs and derivatives may yield compounds with enhanced biological activities.

- Clinical Trials: Conducting clinical trials to assess the efficacy and safety of QP-2OH in humans.

Propriétés

IUPAC Name |

2-quinolin-5-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,14)10-6-3-7-11-9(10)5-4-8-13-11/h3-8,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKWRVAJIQLQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C2C=CC=NC2=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.